

# Crystal Structure Analysis of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide

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## Compound of Interest

Compound Name: **2,2'-Dipyridyl N,N'-dioxide**

Cat. No.: **B1265716**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of **2,2'-Dipyridyl N,N'-dioxide**, a molecule of significant interest in coordination chemistry and materials science. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols utilized for its synthesis and structural determination.

## Crystallographic Data

The crystal structure of **2,2'-Dipyridyl N,N'-dioxide** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group  $P2_1/c$ . A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure  
Refinement for 2,2'-Dipyridyl N,N'-dioxide

Empirical formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Formula weight	188.18
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.893(2) Å
	b = 7.938(2) Å
	c = 12.334(3) Å
	α = 90°
	β = 108.58(3)°
	γ = 90°
Volume	825.8(4) Å <sup>3</sup>
Z	4
Density (calculated)	1.513 Mg/m <sup>3</sup>
Absorption coefficient	0.114 mm <sup>-1</sup>
F(000)	392
Crystal size	0.40 x 0.20 x 0.10 mm
Theta range for data collection	2.98 to 24.99°
Index ranges	-10<=h<=10, 0<=k<=9, 0<=l<=14
Reflections collected	1545
Independent reflections	1448 [R(int) = 0.0264]
Completeness to theta = 24.99°	99.8 %

Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1448 / 0 / 127
Goodness-of-fit on F <sup>2</sup>	1.053
Final R indices [ $I > 2\text{sigma}(I)$ ]	R1 = 0.0416, wR2 = 0.1132
R indices (all data)	R1 = 0.0571, wR2 = 0.1235
Largest diff. peak and hole	0.199 and -0.201 e. $\text{\AA}^{-3}$

## Molecular Geometry

The molecular structure of **2,2'-Dipyridyl N,N'-dioxide** consists of two pyridine N-oxide rings linked by a C-C bond. The key bond lengths and angles are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths ( $\text{\AA}$ )

N(1)-O(1)	1.328(2)
N(2)-O(2)	1.326(2)
C(2)-C(2')	1.481(3)
N(1)-C(2)	1.359(3)
N(1)-C(6)	1.348(3)
N(2)-C(2')	1.361(3)
N(2)-C(6')	1.346(3)

Table 3: Selected Bond Angles (°)

O(1)-N(1)-C(2)	119.5(2)
O(1)-N(1)-C(6)	119.3(2)
O(2)-N(2)-C(2')	119.4(2)
O(2)-N(2)-C(6')	119.5(2)
N(1)-C(2)-C(2')	116.1(2)
N(2)-C(2')-C(2)	116.0(2)

## Experimental Protocols

### Synthesis of 2,2'-Dipyridyl N,N'-dioxide

The synthesis of **2,2'-Dipyridyl N,N'-dioxide** is typically achieved through the oxidation of 2,2'-bipyridine. A general procedure is as follows:

- **Dissolution:** 2,2'-bipyridine is dissolved in a suitable solvent, such as glacial acetic acid.
- **Oxidation:** An oxidizing agent, commonly hydrogen peroxide (30% aqueous solution), is added dropwise to the solution while stirring. The reaction mixture is then heated, for example, at 70-80 °C for several hours.
- **Work-up:** After the reaction is complete, the mixture is cooled, and the excess solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent like chloroform.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure **2,2'-Dipyridyl N,N'-dioxide** as a white crystalline solid.

## Crystallization

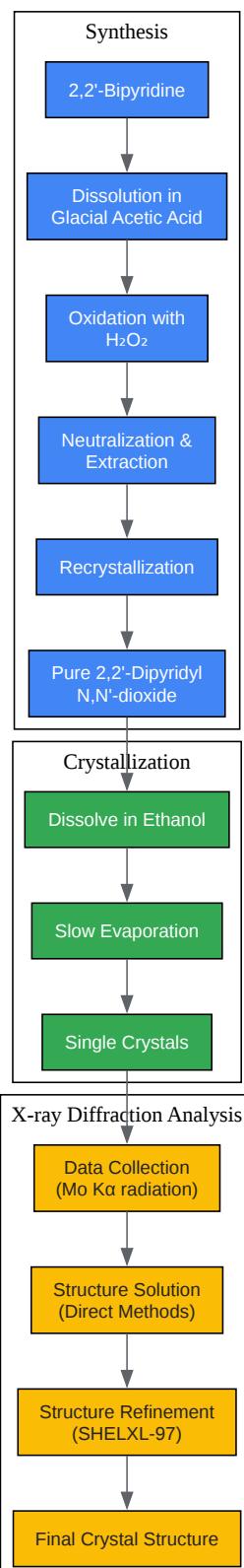
Single crystals of **2,2'-Dipyridyl N,N'-dioxide** suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol, at room temperature.

## X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$  using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Experimental Workflow

The overall workflow from the synthesis of the compound to the final crystal structure analysis is depicted in the following diagram:

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